molecular formula C14H22N4O2S B2837700 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide CAS No. 921570-17-4

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2837700
CAS No.: 921570-17-4
M. Wt: 310.42
InChI Key: CXCZWIUTOGMKQT-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide features a thiazole ring substituted at position 2 with a urea-linked cyclopentylcarbamoyl group and at position 4 with an acetamide moiety bearing an isopropyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity from the urea and acetamide groups.

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-9(2)15-12(19)7-11-8-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCZWIUTOGMKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopentylureido Group: The cyclopentylureido group can be introduced by reacting cyclopentyl isocyanate with an amine precursor.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopropylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyclopentylureido group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Mirabegron (β3-Adrenergic Agonist)

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
  • Key Differences: Substituents: Mirabegron has a hydrophilic hydroxy-phenylethylamino group and an aromatic phenyl ring, enhancing β3 receptor selectivity. The target compound replaces these with a lipophilic cyclopentylcarbamoyl and isopropyl group. Pharmacology: Mirabegron’s β3 selectivity is critical for overactive bladder treatment, while the target compound’s substituents may shift activity toward other targets (e.g., kinases) .
Property Target Compound Mirabegron
Molecular Formula C₁₆H₂₃N₅O₂S (estimated) C₂₁H₂₄N₄O₂S
Molecular Weight ~365.45 g/mol 396.51 g/mol
Key Substituents Cyclopentylcarbamoyl, isopropyl Hydroxy-phenylethyl, phenyl
Hydrogen Bond Donors/Acceptors 3 H-bond donors, 5 acceptors 4 H-bond donors, 6 acceptors
logP (Predicted) ~2.5–3.0 ~1.8–2.2

Belonosudil (ROCK Kinase Inhibitor)

  • Structure: 2-(3-{4-[(1H-Indazol-5-yl)Amino]quinazolin-2-yl}Phenoxy)-N-(propan-2-yl)acetamide .
  • Key Differences: Core Heterocycle: Belonosudil uses a quinazoline-phenoxy scaffold instead of a thiazole, targeting ROCK kinases. Substituents: The isopropyl acetamide is retained, but the cyclopentylcarbamoyl is replaced with a bulky quinazoline-indazolyl group. Activity: Belonosudil’s structure enables kinase inhibition, whereas the target compound’s thiazole-urea motif may favor GPCR interactions .

Thiazole-Acetamide Derivatives (PDB Ligands 4CJ and 4B6)

  • Structures: 4CJ: N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C₁₇H₁₄FN₃OS) . 4B6: N-{4-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C₁₇H₁₄FN₃OS) .
  • Key Differences: Substituents: Both lack the cyclopentylcarbamoyl group, instead featuring fluorophenylamino moieties. Pharmacology: These compounds are crystallized with proteins in structural studies, suggesting utility in fragment-based drug design. The target compound’s urea group may enhance binding affinity via additional H-bonding .

N-(4-(2-Oxo-2-(p-Tolylamino)Ethyl)Thiazol-2-yl)Cyclopropanecarboxamide

  • Structure : C₁₆H₁₇N₃O₂S .
  • Key Differences: Substituents: Cyclopropanecarboxamide vs. cyclopentylcarbamoyl; p-tolylamino vs. isopropyl.

Structural and Functional Insights

Hydrogen Bonding and Crystal Packing

Crystallographic studies (e.g., SHELX refinements) highlight how substituents influence packing efficiency and stability .

Toxicity and Metabolism

Mirabegron lacks hepatotoxicity, but the target compound’s novel structure necessitates metabolic profiling.

Q & A

Q. What synthetic strategies and reaction conditions are optimal for preparing 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including thiazole ring formation, carbamoylation, and acetamide coupling. Key considerations include:

  • Temperature control : Sensitive steps (e.g., cyclization) often require low temperatures (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while dichloromethane or ethanol improves intermediate stability .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate carbamoyl group incorporation, and coupling reagents like EDCI may optimize yields .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) are critical for stabilizing reactive intermediates .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the thiazole ring and acetamide substituents .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns for halogenated byproducts .

Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?

Single-crystal X-ray diffraction, refined using SHELXL , provides atomic-level resolution. Key steps include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • Hydrogen bonding analysis : Graph-set notation (e.g., R²₂(8) motifs) identifies intermolecular interactions influencing crystal packing .
  • Validation : Residual density maps and R-factor convergence (<5%) ensure structural accuracy .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict regioselectivity?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) and reaction path searches (via ICReDD methodologies) are used to:

  • Predict transition states : Identify energy barriers for cyclopentylcarbamoyl group attachment .
  • Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .
  • Regioselectivity : Fukui indices highlight nucleophilic/electrophilic sites on the thiazole core .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

Discrepancies (e.g., unexpected NOESY correlations vs. crystallographic torsion angles) require:

  • Multi-technique validation : Cross-reference NMR-derived coupling constants with X-ray torsion angles .
  • Dynamic effects : Variable-temperature NMR assesses conformational flexibility in solution .
  • Hydrogen bond networks : Compare crystallographic packing with IR spectroscopy (e.g., N-H stretching at 3300 cm⁻¹) .

Q. What mechanistic insights explain the compound’s biological activity in target binding assays?

  • Docking studies : Molecular docking (AutoDock Vina) into kinase domains reveals hydrogen bonds between the acetamide carbonyl and conserved lysine residues .
  • SAR analysis : Comparing IC₅₀ values of analogs highlights the necessity of the cyclopentyl group for hydrophobic pocket interactions .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation, guiding prodrug design .

Q. How do solvent polarity and proticity influence reaction outcomes in multi-step syntheses?

  • Polar aprotic solvents (DMF) : Stabilize charged intermediates during carbamoylation but risk hydrolysis at elevated temperatures .
  • Protic solvents (ethanol) : Favor SN2 mechanisms in thiolate-thiazole couplings but reduce solubility of hydrophobic intermediates .
  • Solvent-free conditions : Ball-milling techniques reduce side reactions in solid-state syntheses but require optimization of grinding time .

Q. What strategies mitigate batch-to-batch variability in yield and purity?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., stoichiometry, temperature) for reproducibility .
  • Byproduct profiling : LC-MS identifies impurities (e.g., over-alkylated thiazoles) for targeted purification .

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